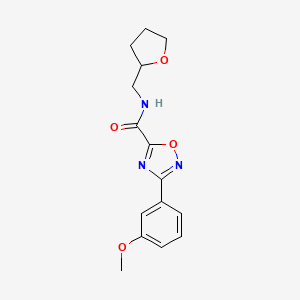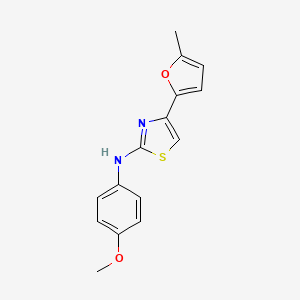![molecular formula C21H10Cl2F3NO3 B11072462 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid](/img/structure/B11072462.png)
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a trifluoromethyl group and a carboxylic acid group, along with a furyl ring attached to a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Furyl Ring: The furyl ring is synthesized by reacting 2,4-dichlorophenyl with furan under specific conditions.
Quinoline Synthesis: The quinoline core is constructed through a series of cyclization reactions involving appropriate starting materials.
Substitution Reactions: The trifluoromethyl group is introduced via electrophilic substitution, and the carboxylic acid group is added through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow precise control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline and furyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced alcohols or aldehydes, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A key intermediate for the synthesis of herbicides like Sulfentrazone.
5-(2,4-Dichlorophenyl)furfural: Another compound with a similar dichlorophenyl and furyl structure.
Uniqueness
2-[5-(2,4-DICHLOROPHENYL)-2-FURYL]-8-(TRIFLUOROMETHYL)-4-QUINOLINECARBOXYLIC ACID is unique due to its trifluoromethyl group and quinoline core, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H10Cl2F3NO3 |
|---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)furan-2-yl]-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H10Cl2F3NO3/c22-10-4-5-12(15(23)8-10)17-6-7-18(30-17)16-9-13(20(28)29)11-2-1-3-14(19(11)27-16)21(24,25)26/h1-9H,(H,28,29) |
InChI Key |
DZWMJTDIVNAQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)
![2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B11072402.png)
![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11072423.png)
![4-methyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11072426.png)
![Ethyl 1-{3-[(benzylcarbamoyl)amino]benzyl}piperidine-4-carboxylate](/img/structure/B11072427.png)

![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11072434.png)
![Ethyl 2-{[({[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072440.png)
![2-(1-{2-[4-Bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11072441.png)
![2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)
![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinolin-8-ylmethanamine](/img/structure/B11072452.png)
![5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-](/img/structure/B11072456.png)
